molecular formula C19H21N B14214270 2-Benzyl-3-butyl-1H-indole CAS No. 785815-31-8

2-Benzyl-3-butyl-1H-indole

Cat. No.: B14214270
CAS No.: 785815-31-8
M. Wt: 263.4 g/mol
InChI Key: MTONLCVDIGFMDW-UHFFFAOYSA-N
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Description

2-Benzyl-3-butyl-1H-indole is a synthetic compound belonging to the indole family. Indoles are heterocyclic compounds that contain a benzene ring fused to a pyrrole ring. This structure is significant in various biological and chemical processes. The indole nucleus is found in many natural products and pharmaceuticals, making it a valuable scaffold for drug development and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-butyl-1H-indole typically involves the reaction of appropriate benzyl and butyl derivatives with indole precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-butyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include indole-3-carboxylic acids, indoline derivatives, and various substituted indoles, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Benzyl-3-butyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-3-butyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit or modulate the activity of target proteins. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindole: Similar in structure but with a phenyl group instead of a benzyl group.

    3-Butylindole: Lacks the benzyl group but retains the butyl substitution.

    2-Benzylindole: Similar but without the butyl group.

Uniqueness

2-Benzyl-3-butyl-1H-indole is unique due to the presence of both benzyl and butyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to specific targets and improve its overall efficacy in various applications .

Properties

CAS No.

785815-31-8

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

2-benzyl-3-butyl-1H-indole

InChI

InChI=1S/C19H21N/c1-2-3-11-17-16-12-7-8-13-18(16)20-19(17)14-15-9-5-4-6-10-15/h4-10,12-13,20H,2-3,11,14H2,1H3

InChI Key

MTONLCVDIGFMDW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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